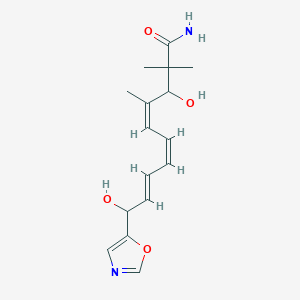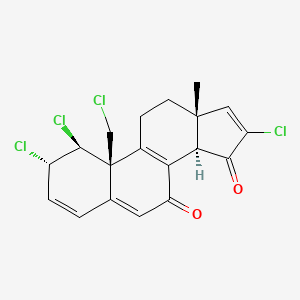
Clionastatin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clionastatin B is an androstanoid that is androsta-3,5,8,16-tetraene substituted by chloro groups at positions 1, 2, 16 and 19 and oxo groups at positions 7 and 15 (the 1beta,2alpha stereoisomer). It is isolated from burrowing sponge Cliona nigricans and exhibits cytotoxic efficacy. It has a role as a metabolite and an antineoplastic agent. It is a 15-oxo steroid, a 7-oxo steroid, an androstanoid and a chlorinated steroid.
Wissenschaftliche Forschungsanwendungen
Isolation and Characterization
Clionastatin B, alongside its counterpart Clionastatin A, has been isolated from the burrowing sponge Cliona nigricans. These molecules are unique as they represent the first polyhalogenated steroids discovered in a natural organism and are the first known examples of halogenated androstanes. Notably, Clionastatin B is a tetrachlorinated androstane derivative, showcasing significant cytotoxic properties (Fattorusso et al., 2004).
Synthetic Achievements
The first total synthesis of Clionastatin B, along with Clionastatin A, was achieved through an asymmetric, radical fragment coupling approach. This synthesis method involved several critical processes, including an Ireland-Claisen rearrangement for stereocenter introduction, regioselective acyl radical conjugate addition, intramolecular Heck reaction, and diastereoselective olefin dichlorination. This synthesis clarified the true structures of Clionastatins A and B, confirming them as C14 epimers of the originally proposed structures (Ju et al., 2021).
Structural Studies
Comprehensive syntheses have been conducted to create the ABC tricyclic ring system of Clionastatins, providing strong support for their structural proposal. This synthesis encountered challenges, such as a substrate-dependent reversal in alkene chlorination diastereoselectivity, but ultimately it paved the way for the potential enantioselective synthesis of Clionastatins (Tartakoff & Vanderwal, 2014).
Divergent Synthesis Approach
A unique two-stage synthesis strategy for Clionastatins A and B has been developed, starting from testosterone. This approach includes stereoselective dichlorination, challenging neopentyl chlorination, photochemical dibromination-reductive debromination, anti-Markovnikov olefin oxidation, and Wharton transposition. This synthesis confirmed the stability of the backbone against aromatization during the oxidation stage, which is crucial for the integrity of the final product (Cui et al., 2022).
Eigenschaften
Produktname |
Clionastatin B |
|---|---|
Molekularformel |
C19H16Cl4O2 |
Molekulargewicht |
418.1 g/mol |
IUPAC-Name |
(1S,2S,10S,13S,14R)-1,2,16-trichloro-10-(chloromethyl)-13-methyl-2,11,12,14-tetrahydro-1H-cyclopenta[a]phenanthrene-7,15-dione |
InChI |
InChI=1S/C19H16Cl4O2/c1-18-5-4-10-14(15(18)16(25)12(22)7-18)13(24)6-9-2-3-11(21)17(23)19(9,10)8-20/h2-3,6-7,11,15,17H,4-5,8H2,1H3/t11-,15+,17+,18+,19-/m0/s1 |
InChI-Schlüssel |
ZNBLDVJPJJWYKW-QWJXWIJWSA-N |
Isomerische SMILES |
C[C@]12CCC3=C([C@@H]1C(=O)C(=C2)Cl)C(=O)C=C4[C@@]3([C@@H]([C@H](C=C4)Cl)Cl)CCl |
Kanonische SMILES |
CC12CCC3=C(C1C(=O)C(=C2)Cl)C(=O)C=C4C3(C(C(C=C4)Cl)Cl)CCl |
Synonyme |
clionastatin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4,6-dideoxy-4-[(2S)-2,4-dihydroxybutanamido]-2-O-methyl-alpha-D-mannopyranoside](/img/structure/B1250550.png)
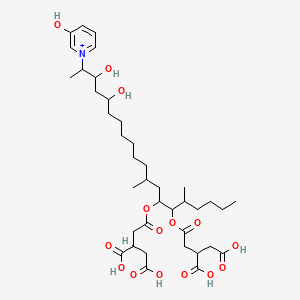
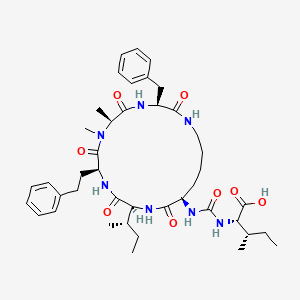
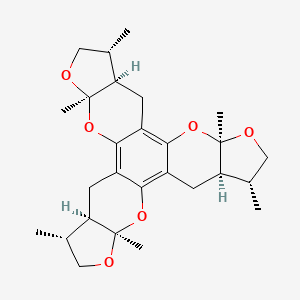
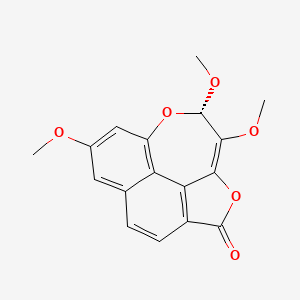
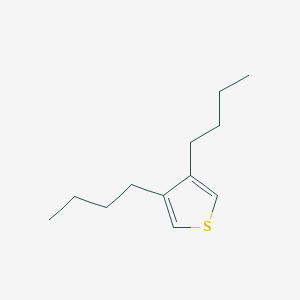
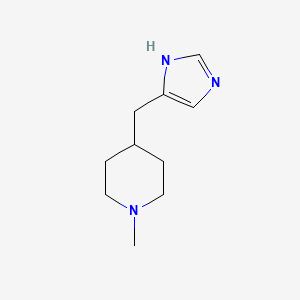
![2-[(1S,2R,9S,12R,13R,15S)-15-[(E)-hex-4-enoyl]-12-[(E)-oct-6-enyl]-4,6,18-trioxo-5,16,17-trioxapentacyclo[7.7.2.01,10.02,13.03,7]octadeca-3(7),10-dien-9-yl]acetic acid](/img/structure/B1250567.png)
![4-Chlorobenzo[f]isoquinoline](/img/structure/B1250568.png)
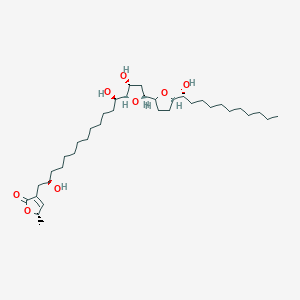
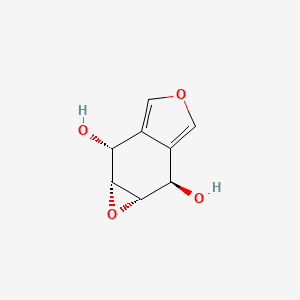
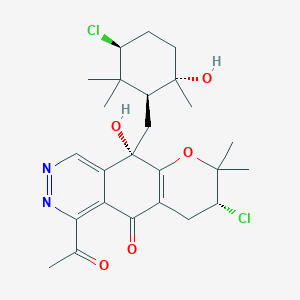
![(2S,4R)-N-[(2S)-1-[benzyl(methyl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-4-hydroxy-1-[1-[4-(2H-tetrazol-5-yl)butyl]indole-3-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1250572.png)
